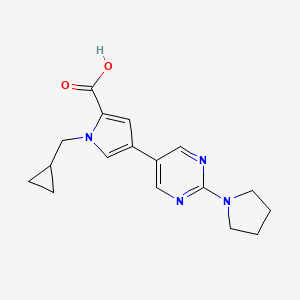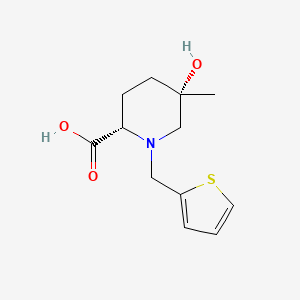![molecular formula C16H12N4O2 B8109903 4-Methyl-1-(Pyrimidin-2-Yl)-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid](/img/structure/B8109903.png)
4-Methyl-1-(Pyrimidin-2-Yl)-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-(Pyrimidin-2-Yl)-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid is a complex organic compound characterized by its unique molecular structure, which includes a pyrimidinyl group attached to a dihydropyrroloindole core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-(Pyrimidin-2-Yl)-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid typically involves multiple steps, starting with the construction of the pyrimidinyl group and the dihydropyrroloindole core. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of pyrimidinyl derivatives with indole derivatives under specific conditions, such as the presence of a strong base or acid catalyst.
Reduction Reactions: Reduction steps are often employed to convert intermediate compounds into the final product. This may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Cyclization Reactions: Cyclization reactions are crucial for forming the dihydropyrroloindole core. These reactions typically require high temperatures and specific catalysts to facilitate the formation of the ring structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize human error.
化学反応の分析
Types of Reactions: 4-Methyl-1-(Pyrimidin-2-Yl)-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid can undergo various chemical reactions, including:
Oxidation Reactions: Oxidation of the compound can lead to the formation of derivatives with different functional groups, such as carboxylic acids or ketones.
Reduction Reactions: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution Reactions: Substitution reactions can introduce new substituents onto the pyrimidinyl or indole rings, leading to the formation of new derivatives with altered properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and biological properties.
科学的研究の応用
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Biologically, 4-Methyl-1-(Pyrimidin-2-Yl)-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid has shown promise in biological studies, particularly in the context of enzyme inhibition and receptor binding. Its interactions with biological targets can lead to the development of new therapeutic agents.
Medicine: Medically, this compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry: In industry, this compound can be used as a building block for the synthesis of advanced materials and pharmaceuticals. Its unique properties make it valuable in the development of new products and technologies.
作用機序
The mechanism by which 4-Methyl-1-(Pyrimidin-2-Yl)-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to therapeutic effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and resulting in desired biological outcomes.
類似化合物との比較
Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin, share structural similarities with 4-Methyl-1-(Pyrimidin-2-Yl)-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid.
Pyrimidinyl Compounds: Other pyrimidinyl derivatives, such as cytosine and thymine, also have structural similarities.
Uniqueness: this compound stands out due to its unique combination of the pyrimidinyl and dihydropyrroloindole moieties. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
特性
IUPAC Name |
4-methyl-1-pyrimidin-2-ylpyrrolo[3,2-b]indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c1-19-11-6-3-2-5-10(11)14-12(19)9-13(15(21)22)20(14)16-17-7-4-8-18-16/h2-9H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKIHTADINZZFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C=C(N3C4=NC=CC=N4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(8-(2-(Trifluoromethyl)benzoyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B8109827.png)
![1-(Methoxymethyl)-3-Oxa-9-Azaspiro[5.5]Undecane](/img/structure/B8109833.png)
![Pyrrolidin-1-yl(8-oxa-2-azaspiro[4.5]decan-4-yl)methanone](/img/structure/B8109840.png)
![Rel-(2S,3As,7As)-2-(3-Methyl-1,2,4-Oxadiazol-5-Yl)Octahydrofuro[2,3-C]Pyridine](/img/structure/B8109867.png)
![3-(2-(p-Tolyl)thiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid](/img/structure/B8109872.png)
![(4aS,7R,7aR)-7-(cyclopentylmethoxy)octahydrocyclopenta[b][1,4]oxazine](/img/structure/B8109875.png)
![2-(2-Methoxyethyl)-2H-spiro[benzo[d]isothiazole-3,3'-pyrrolidine] 1,1-dioxide](/img/structure/B8109882.png)
![7-(Pyrimidin-5-yloxy)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B8109897.png)
![(3R,3aS,7aR)-3-ethoxyoctahydropyrano[3,2-b]pyrrole](/img/structure/B8109900.png)

![rel-(3aS,6aS)-2-acetyl-N,N-dimethylhexahydro-1H-spiro[cyclopenta[c]pyrrole-4,4'-piperidine]-6a-carboxamide](/img/structure/B8109938.png)
![1'-(4-Methoxybenzyl)-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-6-carboxylic acid](/img/structure/B8109947.png)
![4-(Cyclopropylmethyl)-1-Methyl-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid](/img/structure/B8109952.png)
